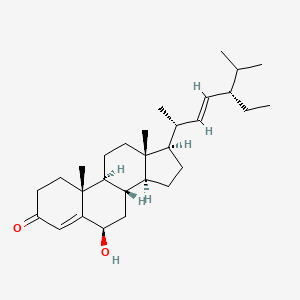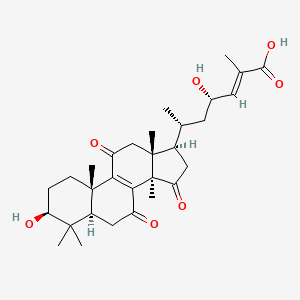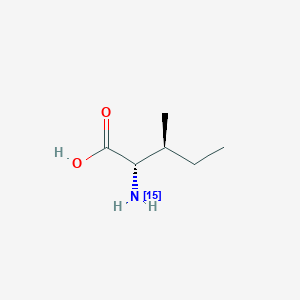
1,4-Dibromo-2,3-diméthylbenzène
Vue d'ensemble
Description
1,4-Dibromo-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two methyl groups are substituted at the 2 and 3 positions. This compound is known for its use in various chemical reactions and applications in scientific research.
Applications De Recherche Scientifique
1,4-Dibromo-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is utilized in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in the development of new drugs.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 1,4-Dibromo-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .
Mode of Action
1,4-Dibromo-2,3-dimethylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first step, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1,4-Dibromo-2,3-dimethylbenzene affects the biochemical pathways involving benzene ring-containing compounds . The introduction of bromine atoms can alter the properties of these compounds, potentially affecting their reactivity, stability, and interactions with other molecules .
Pharmacokinetics
Its physical properties such as melting point (232 °c), boiling point (118-121 °c at 15 torr), and density (1710±006 g/cm3) can provide some insights into its potential behavior in biological systems .
Result of Action
The molecular and cellular effects of 1,4-Dibromo-2,3-dimethylbenzene’s action largely depend on the specific context of its use. In general, the introduction of bromine atoms can significantly alter the properties of benzene ring-containing compounds, potentially leading to changes in their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibromo-2,3-dimethylbenzene. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles or bases . Additionally, its stability may be influenced by factors such as temperature, pH, and the presence of light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dimethylbenzene can be synthesized through the bromination of 2,3-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of 1,4-dibromo-2,3-dimethylbenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include 1,4-dibromo-2,3-dimethylbenzoic acid or 1,4-dibromo-2,3-dimethylbenzaldehyde.
Reduction: The major product is 2,3-dimethylbenzene.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibromo-3,4-dimethylbenzene
- 1,3-Dibromo-2,4-dimethylbenzene
- 1,4-Dibromo-2,5-dimethylbenzene
Uniqueness
1,4-Dibromo-2,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The presence of bromine atoms at the 1 and 4 positions and methyl groups at the 2 and 3 positions provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
1,4-dibromo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJDBCZDJFMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477574 | |
| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75024-22-5 | |
| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

